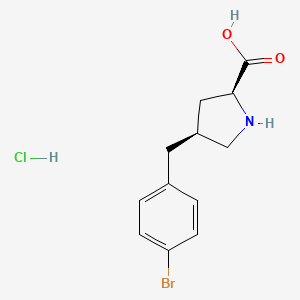

(4S)-4-(4-Bromo-benzyl)-l-proline hcl

Vue d'ensemble

Description

(4S)-4-(4-Bromo-benzyl)-l-proline hydrochloride is a chemical compound that belongs to the class of proline derivatives It is characterized by the presence of a bromobenzyl group attached to the proline moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-(4-Bromo-benzyl)-l-proline hydrochloride typically involves the following steps:

Bromination of Benzyl Alcohol: The initial step involves the bromination of benzyl alcohol to form 4-bromo-benzyl alcohol.

Formation of Proline Derivative: The brominated benzyl alcohol is then reacted with l-proline to form the desired proline derivative. This step may involve the use of coupling agents and specific reaction conditions to ensure the formation of the (4S) isomer.

Hydrochloride Formation: The final step involves the conversion of the proline derivative to its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of (4S)-4-(4-Bromo-benzyl)-l-proline hydrochloride may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

(4S)-4-(4-Bromo-benzyl)-l-proline hydrochloride can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions may involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted proline derivatives, while oxidation or reduction reactions may result in the formation of different oxidation states of the compound.

Applications De Recherche Scientifique

Synthesis Steps

- Bromination of Benzyl Alcohol : The process begins with the bromination of benzyl alcohol to yield 4-bromo-benzyl alcohol.

- Formation of Proline Derivative : The brominated alcohol is then reacted with l-proline using coupling agents to ensure the formation of the (4S) isomer.

- Hydrochloride Formation : Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid .

Chemistry

- Building Block for Complex Molecules : (4S)-4-(4-Bromo-benzyl)-l-proline hydrochloride serves as a versatile building block in organic synthesis, facilitating the creation of more complex structures .

- Reagent in Organic Reactions : It is utilized in various organic reactions, including asymmetric synthesis and stereoselective alkylation processes .

Biology

- Enzyme Interaction Studies : The compound is studied for its interactions with enzymes and receptors, which can provide insights into biochemical pathways .

- Potential Biological Activities : Research indicates that it may exhibit biological activities that could be harnessed in pharmacological applications .

Medicine

- Therapeutic Applications : Ongoing research explores its potential as a therapeutic agent, particularly in drug development targeting specific diseases due to its DPP-IV inhibitory action .

- Pharmacological Tool : It may also be used as a pharmacological tool to elucidate mechanisms of action for related compounds .

Case Studies and Research Findings

Several studies have highlighted the significance of (4S)-4-(4-Bromo-benzyl)-l-proline hydrochloride:

- Study on Dihydroisoxazole Inhibitors : Research demonstrated that proline derivatives, including (4S)-4-(4-Bromo-benzyl)-l-proline hydrochloride, can serve as effective inhibitors in enzyme activity modulation, showcasing their potential in drug design .

- Antimicrobial Activity Evaluation : A study evaluated various proline derivatives for their antimicrobial properties, indicating promising results against Gram-positive pathogens. This suggests that (4S)-4-(4-Bromo-benzyl)-l-proline hydrochloride could be further investigated for its antimicrobial efficacy .

Mécanisme D'action

The mechanism of action of (4S)-4-(4-Bromo-benzyl)-l-proline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group may play a role in binding to these targets, while the proline moiety may influence the overall conformation and activity of the compound. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Bromobenzylamine: This compound has a similar bromobenzyl group but differs in the presence of an amine group instead of a proline moiety.

4-Bromobenzyl Alcohol: This compound is a precursor in the synthesis of (4S)-4-(4-Bromo-benzyl)-l-proline hydrochloride and shares the bromobenzyl group but lacks the proline structure.

Uniqueness

(4S)-4-(4-Bromo-benzyl)-l-proline hydrochloride is unique due to the combination of the bromobenzyl group and the proline moiety. This combination imparts specific chemical properties and potential biological activities that are distinct from other similar compounds.

Activité Biologique

(4S)-4-(4-Bromo-benzyl)-l-proline hydrochloride is a proline derivative that has garnered attention in various fields of research, particularly in medicinal chemistry and biological applications. This compound is notable for its unique structure, which combines a bromobenzyl group with a proline moiety, potentially imparting distinct biological activities.

The synthesis of (4S)-4-(4-Bromo-benzyl)-l-proline hydrochloride typically involves several steps:

- Bromination of Benzyl Alcohol : The process begins with the bromination of benzyl alcohol to yield 4-bromo-benzyl alcohol.

- Formation of Proline Derivative : This brominated alcohol is then reacted with l-proline, often utilizing coupling agents to ensure the formation of the desired (4S) isomer.

- Hydrochloride Formation : The final step involves converting the proline derivative into its hydrochloride salt by reacting it with hydrochloric acid.

The biological activity of (4S)-4-(4-Bromo-benzyl)-l-proline hydrochloride is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The bromobenzyl group may enhance binding affinity, while the proline structure can influence conformational dynamics, thereby affecting the compound's overall activity.

Biological Activities

Research indicates that (4S)-4-(4-Bromo-benzyl)-l-proline hydrochloride exhibits several biological activities:

- Enzyme Interaction : The compound has been studied for its potential to interact with various enzymes, which could lead to modulation of metabolic pathways.

- Pharmacological Potential : Preliminary studies suggest that it may have therapeutic applications, particularly in drug development as a pharmacological tool .

- Neuropharmacology : Similar proline derivatives have shown effects on neurotransmitter systems, indicating potential implications in neuropsychiatric disorders .

Case Study 1: Enzyme Modulation

A study evaluated the interaction of (4S)-4-(4-Bromo-benzyl)-l-proline hydrochloride with specific enzymes involved in metabolic regulation. Results indicated that the compound could serve as an inhibitor for certain enzyme activities, leading to altered metabolic states in vitro.

Case Study 2: Neuropharmacological Effects

Another investigation focused on the effects of proline derivatives on GABAergic transmission. It was found that compounds similar to (4S)-4-(4-Bromo-benzyl)-l-proline hydrochloride could mimic GABA activity, suggesting a role in modulating neurotransmitter systems relevant to anxiety and mood disorders .

Comparative Analysis

The unique properties of (4S)-4-(4-Bromo-benzyl)-l-proline hydrochloride can be contrasted with other related compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (4S)-4-(4-Bromo-benzyl)-l-proline hydrochloride | Proline Derivative | Enzyme inhibition, potential neuropharmacological effects |

| 3-Bromobenzylamine | Amine | Limited biological activity compared to prolines |

| 4-Bromobenzyl Alcohol | Alcohol | Precursor in synthesis; less biological relevance |

Propriétés

IUPAC Name |

(2S,4S)-4-[(4-bromophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2.ClH/c13-10-3-1-8(2-4-10)5-9-6-11(12(15)16)14-7-9;/h1-4,9,11,14H,5-7H2,(H,15,16);1H/t9-,11-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLADUNWTKKPQQP-ROLPUNSJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)CC2=CC=C(C=C2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@@H]1C(=O)O)CC2=CC=C(C=C2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.